molecular formula C15H14ClNO2 B5928315 N-(2'-chlorobiphenyl-3-yl)-2-methoxyacetamide

N-(2'-chlorobiphenyl-3-yl)-2-methoxyacetamide

Cat. No.: B5928315
M. Wt: 275.73 g/mol
InChI Key: MWRXLVJKJRIOLC-UHFFFAOYSA-N
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Description

N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl moiety substituted with a chlorine atom at the 2’ position and a methoxyacetamide group at the 3-yl position. Biphenyl derivatives are known for their wide range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Properties

IUPAC Name

N-[3-(2-chlorophenyl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-10-15(18)17-12-6-4-5-11(9-12)13-7-2-3-8-14(13)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRXLVJKJRIOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzene with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced through electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Attachment of the Methoxyacetamide Group: The methoxyacetamide group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a methoxyacetyl chloride derivative.

Industrial Production Methods

In industrial settings, the production of N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Hydroxylated or aminated biphenyl derivatives.

Scientific Research Applications

N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2’-chlorobiphenyl-3-yl)-2-chloroacetamide
  • N-(2’-chlorobiphenyl-3-yl)-2-hydroxyacetamide
  • N-(2’-chlorobiphenyl-3-yl)-2-ethoxyacetamide

Uniqueness

N-(2’-chlorobiphenyl-3-yl)-2-methoxyacetamide is unique due to the presence of the methoxyacetamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and stability, making it suitable for various applications in medicinal and industrial chemistry.

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